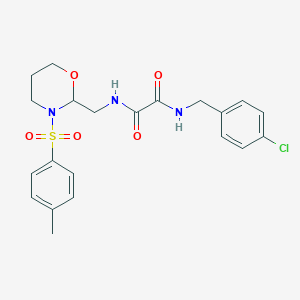

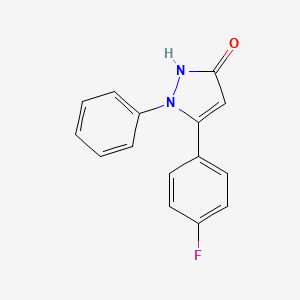

![molecular formula C22H24ClN5O2S B2995313 2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine CAS No. 1113103-72-2](/img/structure/B2995313.png)

2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

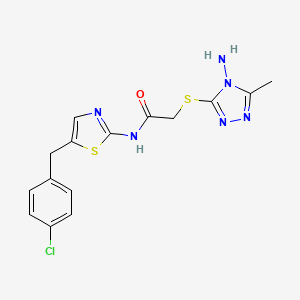

The compound “2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The compound also contains a pyrimidine ring, which is a basic structure in many biological compounds, including nucleotides of DNA and RNA.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyrimidine rings would give the molecule a certain degree of rigidity, while the various substituents (the chlorophenyl group, the ethylbenzenesulfonyl group, and the amine group) would influence its overall shape and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group might be involved in acid-base reactions, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

The research into novel compounds often involves synthesizing derivatives with potential therapeutic applications. For example, the synthesis and microbial studies of new pyridine derivatives have led to the creation of compounds with significant antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Activities

The exploration of antimicrobial activities in synthesized compounds is a crucial application in scientific research. For instance, some new 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against test microorganisms, indicating their potential use in antimicrobial therapies (Bektaş et al., 2007).

Pharmaceutical Development

In the pharmaceutical sector, the development of new drugs often requires the synthesis and analysis of novel compounds. An example includes the validation of an HPLC method for the quantification and purity determination of a novel phosphodiesterase type V inhibiting agent, demonstrating the importance of analytical methods in drug development (Oh, Jang, & Chi, 2007).

Protein Kinase Inhibition

The inhibition of protein kinases is a significant area of research due to its implications in cancer treatment. A study involving the synthesis of broad-spectrum protein kinase inhibitors using a hybrid flow and microwave approach exemplifies the innovative methods being developed to create more effective cancer therapies (Russell et al., 2015).

Novel Quinazolinone Derivatives

The creation of novel quinazolinone derivatives and their antimicrobial activity study showcases the ongoing effort to discover new therapeutic agents with potential applications in treating infections (Habib, Hassan, & El‐Mekabaty, 2012).

Wirkmechanismus

Target of Action

Related compounds have been found to interact with theDopamine D4 receptor . The D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor system, which plays a crucial role in the central nervous system, influencing a variety of behaviors and physical functions.

Mode of Action

Related compounds have been described aspotent and selective ligands for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 receptor. The binding can cause a change in the function of the target molecule, leading to physiological changes in the body.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-(4-ethylphenyl)sulfonylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2S/c1-2-16-7-9-17(10-8-16)31(29,30)20-15-25-22(26-21(20)24)28-13-11-27(12-14-28)19-6-4-3-5-18(19)23/h3-10,15H,2,11-14H2,1H3,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYRICGAXCUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

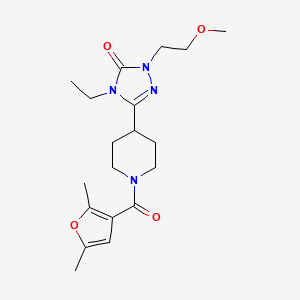

![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2995230.png)

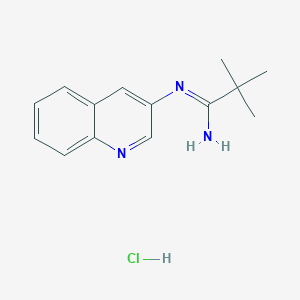

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995236.png)

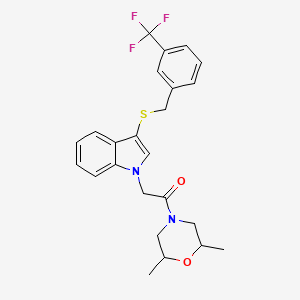

![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)

![3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2995251.png)

![[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2995252.png)